3-{4-[(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile
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Overview
Description
3-{4-[(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile is a complex organic compound that features a combination of fluorophenyl, furyl, thiazolyl, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile typically involves multi-step organic reactions. One common route includes the condensation of 4-fluorobenzaldehyde with 2-furylmethyl ketone to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide to form the thiazole ring. The final step involves the reaction of the thiazole derivative with piperazine and propanenitrile under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-{4-[(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: Used in the study of enzyme inhibition and receptor binding.
Materials Science:
Mechanism of Action
The mechanism of action of 3-{4-[(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The thiazole ring is known to interact with various biological targets, while the fluorophenyl group enhances binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Shares the fluorophenyl group but differs in the core structure.
2,4-Disubstituted thiazoles: Similar thiazole ring but different substituents.
Uniqueness
3-{4-[(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile is unique due to its combination of multiple functional groups, which provides a versatile platform for various chemical modifications and applications .
Properties
Molecular Formula |
C21H19FN4O2S |
---|---|
Molecular Weight |
410.5g/mol |
IUPAC Name |
3-[4-[(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile |
InChI |
InChI=1S/C21H19FN4O2S/c22-16-4-2-15(3-5-16)18-7-6-17(28-18)14-19-20(27)24-21(29-19)26-12-10-25(11-13-26)9-1-8-23/h2-7,14H,1,9-13H2/b19-14+ |
InChI Key |
SYBKSMSMQLCVAZ-XMHGGMMESA-N |
SMILES |
C1CN(CCN1CCC#N)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)S2 |
Isomeric SMILES |
C1CN(CCN1CCC#N)C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)F)/S2 |
Canonical SMILES |
C1CN(CCN1CCC#N)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)S2 |
Origin of Product |
United States |
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